molecular formula C7H9ClN2O B12963699 2-Chloro-5-methoxy-6-methylpyridin-3-amine

2-Chloro-5-methoxy-6-methylpyridin-3-amine

Cat. No.: B12963699
M. Wt: 172.61 g/mol
InChI Key: VFCTYPCZSKKAEZ-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-6-methylpyridin-3-amine is a chemical compound with the molecular formula C7H9ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-6-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions . Another method includes the crystallization of intermediates from solvents like acetone or dichloromethane, followed by vacuum drying .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-6-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

    Solvents: Acetone, dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-6-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-methoxy-6-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

2-chloro-5-methoxy-6-methylpyridin-3-amine

InChI

InChI=1S/C7H9ClN2O/c1-4-6(11-2)3-5(9)7(8)10-4/h3H,9H2,1-2H3

InChI Key

VFCTYPCZSKKAEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)N)OC

Origin of Product

United States

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